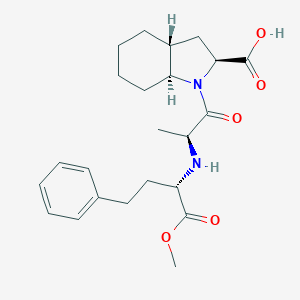

Trandolaprilat Methyl Ester

Descripción general

Descripción

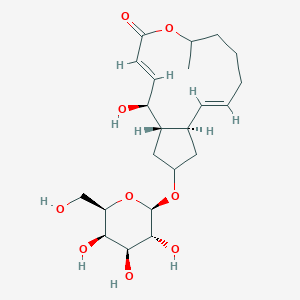

Trandolaprilat Methyl Ester is a molecular compound with the formula C23H32N2O5 . It has an average mass of 416.511 Da and a monoisotopic mass of 416.231110 Da .

Synthesis Analysis

The synthesis of an ester, such as Trandolaprilat Methyl Ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another pathway is the transesterification of triglycerides in the presence of sodium hydroxide .Molecular Structure Analysis

The molecular structure of Trandolaprilat Methyl Ester consists of 23 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . It has 5 defined stereocentres .Chemical Reactions Analysis

Esterification is a common chemical reaction involving Trandolaprilat Methyl Ester. This process occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst .Physical And Chemical Properties Analysis

Trandolaprilat Methyl Ester has a density of 1.2±0.1 g/cm3, a boiling point of 617.9±55.0 °C at 760 mmHg, and a flash point of 327.5±31.5 °C . It has a molar refractivity of 111.4±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 348.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

A study conducted by Li et al. (2015) investigated the pharmacokinetics (PK), pharmacodynamics (PD), and tolerability of Trandolapril in healthy subjects, providing insights into how Trandolapril is metabolized into Trandolaprilat Methyl Ester in the body. Their findings indicated dose-dependent absorption and bioactivation of Trandolapril, underlining the metabolic pathway leading to Trandolaprilat Methyl Ester. This study is crucial for understanding the drug's behavior in the human body, contributing to its therapeutic applications in managing hypertension and cardiovascular diseases (Li et al., 2015).

Cardiovascular Therapeutic Applications

The therapeutic efficacy of Trandolapril and by extension, Trandolaprilat Methyl Ester, in cardiovascular disorders has been extensively studied. Research by Buch et al. (2005) highlighted the long-term benefits of Trandolapril in patients with left ventricular dysfunction following a myocardial infarction. Their findings emphasized the significant reduction in mortality and hospitalization rates, showcasing the critical role of Trandolaprilat Methyl Ester in improving patient outcomes in cardiovascular disease management (Buch et al., 2005).

Metabolic Effects

The effect of Trandolapril on insulin sensitivity was examined by New et al. (2000), reflecting on the broader metabolic implications of Trandolaprilat Methyl Ester beyond its cardiovascular benefits. While this study specifically targeted Trandolapril's impact, it contributes to the understanding of how its active metabolite might influence metabolic parameters in patients with hypertension and Type 2 diabetes mellitus (New et al., 2000).

Drug Activation and Metabolism

A study by Zhu et al. (2009) delved into the enzymatic activity responsible for converting Trandolapril into Trandolaprilat Methyl Ester, focusing on the role of carboxylesterase 1 (CES1). This research provides critical insights into the metabolic activation of Trandolapril, a fundamental process for its pharmacological action. Understanding the genetic and enzymatic factors affecting this conversion can inform personalized medicine approaches in treating cardiovascular conditions (Zhu et al., 2009).

Direcciones Futuras

While specific future directions for Trandolaprilat Methyl Ester are not mentioned in the sources, Trandolapril, a related compound, is used in the treatment of various cardiovascular conditions . Ongoing and future clinical trials will determine its potential as a cardioprotective agent in patients following myocardial infarction . This suggests that Trandolaprilat Methyl Ester may also have potential applications in the field of cardiovascular medicine.

Propiedades

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-15(24-18(23(29)30-2)13-12-16-8-4-3-5-9-16)21(26)25-19-11-7-6-10-17(19)14-20(25)22(27)28/h3-5,8-9,15,17-20,24H,6-7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDOFHJAZMIEDX-ZDNSCYFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152037 | |

| Record name | Trandolaprilat methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trandolaprilat Methyl Ester | |

CAS RN |

118194-41-5 | |

| Record name | Trandolaprilat methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118194415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolaprilat methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANDOLAPRILAT METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OVI46O201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)